molecular formula C15H22N2O3 B13972343 tert-Butyl 3-((4-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((4-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B13972343
M. Wt: 278.35 g/mol
InChI Key: KBZJHMJFXICZEA-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-methylpyridin-2-yl ether substituent. This structure is commonly utilized in medicinal chemistry as an intermediate for synthesizing enzyme inhibitors or receptor-targeting molecules. The Boc group enhances solubility and stability during synthetic processes, while the pyridine moiety may contribute to binding interactions in biological systems .

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 3-(4-methylpyridin-2-yl)oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-11-5-7-16-13(9-11)19-12-6-8-17(10-12)14(18)20-15(2,3)4/h5,7,9,12H,6,8,10H2,1-4H3

InChI Key

KBZJHMJFXICZEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of 4-methyl-2-hydroxypyridine with tert-butyl 3-hydroxypyrrolidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl 3-((4-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with protein targets to exert therapeutic effects.

Comparison with Similar Compounds

Heterocycle Variations

The target compound’s pyridin-2-yl group distinguishes it from analogs with alternative heterocycles:

  • Pyrimidine vs.
  • Isoquinoline Derivatives: Compounds like tert-butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate () incorporate a bulkier isoquinoline system, likely enhancing π-π stacking but reducing solubility .

Linker Modifications

The oxygen-based ether linker in the target compound contrasts with:

  • Thioether Linkers : tert-Butyl 3-(((4-methylpyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate replaces oxygen with sulfur, increasing lipophilicity (logP) and altering electronic properties .
  • Carbamoyloxy Linkers : tert-Butyl (S)-3-(((4-iodophenyl)carbamoyl)oxy)pyrrolidine-1-carboxylate () introduces a carbamate group, enabling hydrogen bonding and functionalization via the iodine atom .

Substituent Effects

  • 4-Methylpyridine vs. Halogenated/Benzyl Groups: The target’s 4-methyl group offers moderate steric bulk and lipophilicity.
  • Pyrrolidine Ring Modifications: Derivatives such as tert-butyl 3-(2-aminoethoxy)-4-((6-(tert-butoxycarbonylamino)-4-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate () introduce aminoethoxy side chains, improving water solubility and enabling protonation at physiological pH .

Structural and Functional Comparison Table

Compound Name Heterocycle Linker Type Key Substituents Biological Relevance Reference
tert-Butyl 3-((4-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate (Target) Pyridine Ether 4-Methylpyridin-2-yl Intermediate for inhibitors
tert-Butyl 3-(((4-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate Pyrimidine Ether 4-Methylpyrimidin-2-yl Enhanced H-bonding potential
tert-Butyl 3-(((4-methylpyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate Pyridine Thioether 4-Methylpyridin-2-yl, Thioether Increased lipophilicity
tert-Butyl 3-((4-bromoisoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate Isoquinoline Ether Bromine, Isoquinoline Cross-coupling utility
tert-Butyl 3-(2-aminoethoxy)-4-((6-(tert-Boc-amino)-4-Me-pyridin-2-yl)methyl)-pyrrolidine-1-carboxylate Pyridine Ether Aminoethoxy, Boc-protected amine Improved solubility
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate None (aliphatic) Ester Octylphenethyl Anticancer (lipophilic targeting)

Key Findings and Implications

Heterocycle Choice: Pyridine offers balanced electronic properties, while pyrimidine or isoquinoline introduces specialized binding or synthetic versatility .

Linker Optimization : Ethers provide stability, whereas thioethers or carbamates modify reactivity and interaction profiles .

Substituent Impact : Methyl groups balance steric effects, while halogens or extended alkyl chains enable further functionalization or enhance lipophilicity .

Biological Potential: Structural motifs in analogs suggest applications in neuropharmacology or oncology, though specific data for the target compound requires further study .

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